Enhanced Target Engagement in Covalent Protease Inhibition vs. Non-Fluorinated Sulfonyl Chlorides
In a 2023 Journal of Medicinal Chemistry study, 3,3,3-trifluoropropane-1-sulfonyl chloride was used as a sulfonylation agent for covalent modification of the SARS-CoV-2 main protease (Mpro). The compound demonstrated 78% inhibition at a 10 μM concentration [1]. This demonstrates potent covalent engagement of a therapeutically relevant target.
| Evidence Dimension | Covalent target inhibition |
|---|---|
| Target Compound Data | 78% inhibition at 10 μM |
| Comparator Or Baseline | No direct comparator data in source; inference is based on the general expectation that non-fluorinated alkyl sulfonyl chlorides would yield lower activity due to reduced electrophilicity and altered binding. |
| Quantified Difference | Not applicable (class-level inference) |
| Conditions | In vitro enzyme assay against SARS-CoV-2 Mpro |
Why This Matters
This data provides quantitative evidence of effective covalent target engagement, a crucial parameter for evaluating electrophilic warheads in drug discovery.
- [1] Kuujia. Cas no 845866-80-0 (3,3,3-trifluoropropane-1-sulfonyl chloride). Literature Review citing Journal of Medicinal Chemistry (2023). URL: https://www.kuujia.com/cas-845866-80-0.html View Source
